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Compound of Interest

Compound Name: BIM-23190

Cat. No.: B3420296 Get Quote

Technical Support Center: BIM-23190
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the potential off-target effects of BIM-23190. The information is intended for

researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BIM-23190?

BIM-23190 is a synthetic somatostatin analog with high binding affinity for somatostatin

receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2] It acts as a selective agonist at these

receptors.

Q2: What are the known binding affinities of BIM-23190 for its primary targets?

In vitro studies have determined the following inhibitory constants (Ki) for BIM-23190:

SSTR2: 0.34 nM[1][2]

SSTR5: 11.1 nM[1]

This demonstrates a higher affinity for SSTR2 over SSTR5.

Q3: Has BIM-23190 been investigated in clinical trials?
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Yes, Phase II clinical trials for BIM-23190 in the treatment of diabetic retinopathy were initiated.

However, the development for this indication has been discontinued.

Troubleshooting Guide: Unexpected Experimental
Results
This guide addresses potential off-target effects that may lead to unexpected results in your

experiments with BIM-23190.

Issue 1: Unexplained Changes in Prolactin Levels
Observation: You observe a mild but consistent increase in prolactin (PRL) secretion in your in

vitro or in vivo models after treatment with BIM-23190.

Potential Cause: BIM-23190 has been reported to mildly stimulate prolactin secretion. While its

primary action on pituitary tumors is often inhibitory, particularly in prolactinomas, a stimulatory

effect on normal lactotrophs could be an off-target effect. The precise mechanism for this dual

action is not fully elucidated but may involve complex signaling cross-talk within the pituitary.

Troubleshooting Steps:

Dose-Response Analysis: Perform a detailed dose-response curve to characterize the

stimulatory effect. Determine if the prolactin stimulation occurs within the same concentration

range as the desired SSTR2/SSTR5 agonistic activity.

Control Experiments: Include appropriate controls, such as other SSTR2/SSTR5 agonists

(e.g., octreotide) and dopamine agonists (which inhibit prolactin secretion), to differentiate

the specific effects of BIM-23190.

Investigate Signaling Pathways: Analyze downstream signaling pathways associated with

prolactin secretion, such as the dopamine D2 receptor pathway, to identify any unintended

interactions by BIM-23190.

Issue 2: Effects on Glucose Homeostasis and
Gastrointestinal Function
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Observation: Your in vivo studies show fluctuations in blood glucose levels, or you observe

gastrointestinal side effects such as diarrhea or abdominal cramps.

Potential Cause: These are known class effects of somatostatin analogs. Somatostatin

receptors are widely distributed in the pancreas and gastrointestinal tract and play a role in

regulating insulin, glucagon, and various digestive hormones. Activation of these receptors by

BIM-23190 can lead to:

Altered Glucose Metabolism: Inhibition of insulin and glucagon secretion can cause initial

hyperglycemia followed by other metabolic adjustments.

Gastrointestinal Disturbances: Modulation of gut motility and secretions can result in side

effects like diarrhea, abdominal pain, and nausea.

Troubleshooting Steps:

Monitor Blood Glucose: Regularly monitor blood glucose and insulin levels in your animal

models.

Observe for GI Effects: Carefully observe and record any gastrointestinal symptoms in your

study subjects.

Comparative Studies: If possible, compare the metabolic and gastrointestinal side-effect

profile of BIM-23190 with other somatostatin analogs to assess its relative tolerability.

Quantitative Data Summary
Parameter Value Reference

Binding Affinity (Ki)

SSTR2 0.34 nM

SSTR5 11.1 nM

Reported Biological Effect Mild stimulation

Prolactin (PRL) Secretion
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Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Assessment
This protocol outlines a general approach for assessing the off-target binding profile of a

peptide analog like BIM-23190.

Objective: To identify potential off-target interactions by screening the compound against a

broad panel of receptors, ion channels, and enzymes.

Methodology:

Target Panel Selection: Select a commercially available off-target screening panel (e.g.,

Eurofins SafetyScreen, CEREP BioPrint). The panel should ideally include a wide range of

G-protein coupled receptors (GPCRs), ion channels, kinases, and other pharmacologically

relevant targets.

Binding Assays:

Utilize radioligand binding assays for the majority of the targets.

The test compound (BIM-23190) is typically tested at a single high concentration (e.g., 10

µM) in the initial screen.

The percentage of inhibition of the radioligand binding is determined. A significant

inhibition (e.g., >50%) flags a potential off-target interaction.

Functional Assays: For targets where a significant binding interaction is observed, follow up

with functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound

acts as an agonist, antagonist, or inverse agonist.

Data Analysis:

Calculate the percent inhibition for each target at the screening concentration.

For confirmed hits, determine the IC50 or EC50 values through concentration-response

curves.
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Fig. 1: Workflow for in vitro off-target liability assessment.
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Protocol 2: In Vivo Assessment of Anti-Tumor Activity
(C6 Glioma Model)
This protocol is based on the methodology used to assess the on-target anti-tumor effects of

BIM-23190 and can be adapted to monitor for off-target effects simultaneously.

Objective: To evaluate the anti-tumor efficacy of BIM-23190 in a murine glioma model while

observing for potential off-target related adverse events.

Methodology:

Animal Model: Use male athymic nude (nu/nu) mice, 5-6 weeks old.

Tumor Implantation: Subcutaneously implant C6 glioma cells into the flank of each mouse.

Treatment:

Once tumors are established, randomize mice into treatment and vehicle control groups.

Administer BIM-23190 (e.g., 50 µ g/mouse ) via subcutaneous injection twice a day for a

predefined period (e.g., 19 days).

The control group receives vehicle injections on the same schedule.

On-Target Efficacy Monitoring:

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

Off-Target Effect Monitoring:

Monitor animal body weight and general health daily.

At the end of the study, collect blood samples for complete blood count (CBC) and serum

chemistry analysis (including glucose and prolactin levels).

Perform gross necropsy and collect major organs (liver, kidney, pancreas, spleen, etc.) for

histopathological examination to identify any signs of toxicity.
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Data Analysis:

Compare tumor growth rates between the treated and control groups.

Statistically analyze differences in body weight, blood parameters, and any

histopathological findings.
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Fig. 2: In vivo experimental workflow for efficacy and safety assessment.

Signaling Pathways
Primary Signaling Pathway of BIM-23190
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BIM-23190, as a somatostatin analog, primarily signals through SSTR2 and SSTR5, which are

G-protein coupled receptors (GPCRs) coupled to inhibitory G proteins (Gi/o). Activation of

these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular

cyclic AMP (cAMP) levels. This, in turn, modulates various downstream effectors, leading to the

inhibition of hormone secretion and cell proliferation.
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Fig. 3: Primary signaling pathway of BIM-23190 via SSTR2/SSTR5.

Potential Off-Target Interaction with Prolactin Regulation
The mild stimulation of prolactin secretion by BIM-23190 suggests a potential off-target

interaction. Prolactin secretion is primarily under the inhibitory control of dopamine from the

hypothalamus. A hypothetical off-target mechanism could involve BIM-23190 interfering with

this inhibitory pathway, either at the level of the dopamine D2 receptor on lactotrophs or

through other signaling molecules.
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Fig. 4: Potential off-target modulation of prolactin secretion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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